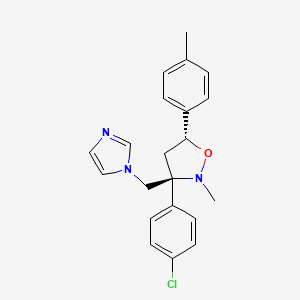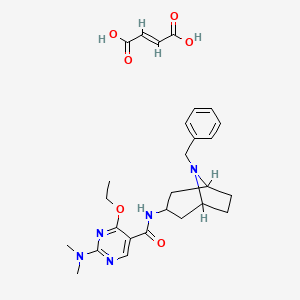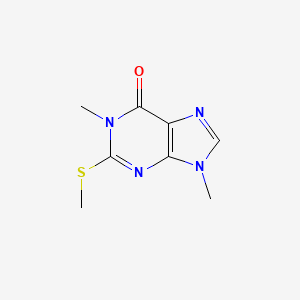
2(1H)-Pyridinone, 3-benzoyl-1-ethyl-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 3-benzoyl-1-ethyl-6-methyl- is a heterocyclic organic compound Compounds of this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-benzoyl-1-ethyl-6-methyl- typically involves the following steps:
Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Ethylation and Methylation: Alkylation reactions using ethyl and methyl halides in the presence of a base can introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes are often employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2(1H)-Pyridinone, 3-benzoyl-1-ethyl-6-methyl- can be used as a building block for synthesizing more complex molecules
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals or as a lead compound in drug discovery.
Medicine
In medicine, derivatives of 2(1H)-Pyridinone, 3-benzoyl-1-ethyl-6-methyl- may be investigated for their therapeutic potential. They could serve as candidates for treating various diseases, depending on their biological activity.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 3-benzoyl-1-ethyl-6-methyl- depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2(1H)-Pyridinone, 3-benzoyl-1-ethyl-5-methyl-
- 2(1H)-Pyridinone, 3-benzoyl-1-ethyl-4-methyl-
- 2(1H)-Pyridinone, 3-benzoyl-1-ethyl-3-methyl-
Uniqueness
The unique structural features of 2(1H)-Pyridinone, 3-benzoyl-1-ethyl-6-methyl- include the specific positions of the ethyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Propiedades
Número CAS |
143572-49-0 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
3-benzoyl-1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C15H15NO2/c1-3-16-11(2)9-10-13(15(16)18)14(17)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Clave InChI |
NHKPJNBWQHJKHV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=C(C1=O)C(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



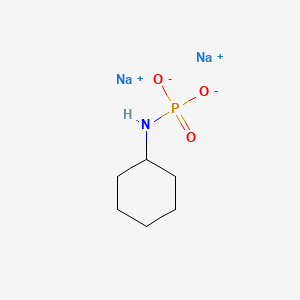



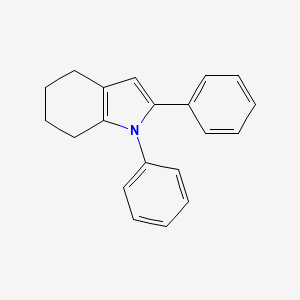
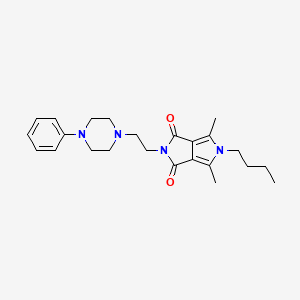
![(Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide](/img/structure/B12690682.png)
